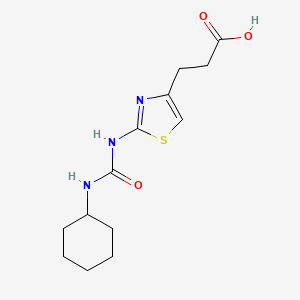
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide, also known as ABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. ABF is a small molecule that belongs to the class of quinoline derivatives, which have been reported to exhibit a wide range of biological activities, such as antitumor, antiviral, and antimalarial effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide is a compound that can be synthesized through various chemical processes involving the condensation and acylation of related quinoline derivatives. For instance, synthesis processes have been developed for related quinoline compounds, which involve treatments with acetic anhydride to produce acetyl and acetoacetyl derivatives, highlighting a methodological approach that could potentially apply to the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide (Aleksandrov et al., 2020).
Antimicrobial and Antitubercular Activities
Research has demonstrated that carboxamide derivatives of 2-quinolones exhibit promising antibacterial, antifungal, and antitubercular activities. A series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide have shown significant promise in inhibiting microbial growth, indicating potential therapeutic applications of similar compounds in treating infectious diseases (Kumar et al., 2014).
Corrosion Inhibition
Carboxamide derivatives have also been studied for their application in corrosion inhibition. For example, (N-(quinolin-8-yl)quinoline-2-carboxamide) has been examined for its inhibitory performance in HCl solution for mild steel protection, demonstrating the potential of quinoline carboxamide compounds in industrial applications related to corrosion prevention (Erami et al., 2019).
Photocatalytic and Electrochemical Properties
Quinoline derivatives have been explored for their photocatalytic and electrochemical properties, indicating their potential in environmental and energy-related applications. For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have shown enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes, presenting a pathway for environmental remediation and sustainable chemistry practices (Li et al., 2020).
Crystal Structure Analysis
Crystal structure analysis of quinoline carboxamides has been performed to understand their molecular geometry and interactions. Such studies provide crucial insights into the molecular design of pharmaceuticals and materials science. For example, N-(4-acetylphenyl)quinoline-3-carboxamide has undergone comprehensive spectral characterization and crystal structure analysis, aiding in the design of compounds with optimized properties (Polo-Cuadrado et al., 2021).
Molecular Dynamic Simulation Studies
Additionally, molecular dynamic simulation studies of quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors highlight the ongoing research into the therapeutic applications of quinoline derivatives. These studies aim to understand the molecular interactions and efficacy of such compounds in neurological conditions, demonstrating the broader implications of quinoline carboxamide research (Pashaei et al., 2021).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-9-12(4-5-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSOYQLRNQCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

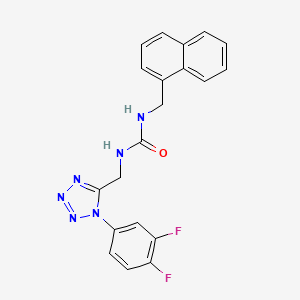
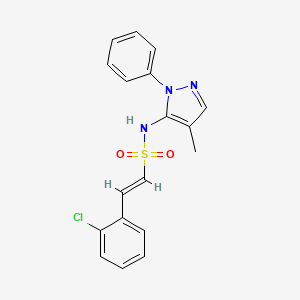
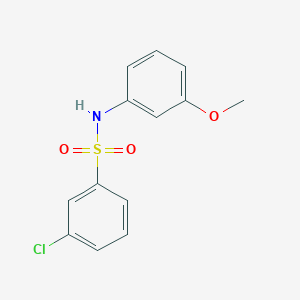
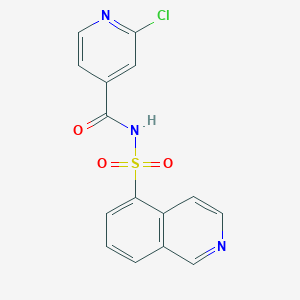
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)
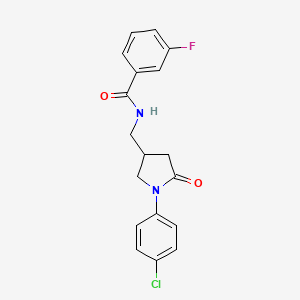
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)
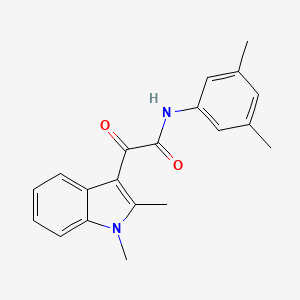


![N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2775510.png)
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
